An In-depth Technical Guide to 3-Fluoro-4-pyridineboronic Acid Pinacol Ester (CAS: 458532-88-2)
An In-depth Technical Guide to 3-Fluoro-4-pyridineboronic Acid Pinacol Ester (CAS: 458532-88-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-pyridineboronic acid pinacol ester, with CAS number 458532-88-2, is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring offers significant advantages, including enhanced metabolic stability, altered basicity, and improved binding interactions of the resulting molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of this versatile reagent. Detailed experimental protocols for its synthesis and its use in Suzuki-Miyaura cross-coupling reactions are presented, along with its role in the preparation of biologically active compounds.
Chemical and Physical Properties
3-Fluoro-4-pyridineboronic acid pinacol ester is a white to tan solid at room temperature.[1] Its chemical structure combines a fluorinated pyridine ring with a pinacol boronic ester functional group, making it a stable and versatile reagent for carbon-carbon bond formation.[2]
| Property | Value | Reference(s) |
| CAS Number | 458532-88-2 | [3] |
| Molecular Formula | C₁₁H₁₅BFNO₂ | [3][4][5] |
| Molecular Weight | 223.05 g/mol | [3][4][5] |
| Appearance | White to tan solid/powder/crystals | [1][6] |
| Melting Point | 124-128 °C | [6] |
| IUPAC Name | 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [3] |
| Synonyms | 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| InChI Key | MLFGHAHGSVFKMI-UHFFFAOYSA-N | |
| SMILES | CC1(C)OB(OC1(C)C)c2ccncc2F |
Safety and Handling
3-Fluoro-4-pyridineboronic acid pinacol ester is classified as an irritant.[3] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3] |
Storage: Store in a tightly sealed container in a cool, dry place.
Synthesis and Experimental Protocols
The synthesis of 3-fluoro-4-pyridineboronic acid pinacol ester typically involves the conversion of a suitable 3-fluoropyridine precursor. A common strategy is the lithiation of a halogenated 3-fluoropyridine followed by reaction with a borate ester and subsequent esterification with pinacol.
Illustrative Synthetic Pathway
Caption: General synthetic scheme for 3-Fluoro-4-pyridineboronic acid pinacol ester.
General Experimental Protocol for Synthesis
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Lithiation: A solution of 3-fluoro-4-bromopyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for a specified time to allow for lithium-halogen exchange.
-
Borylation: A trialkyl borate (e.g., triisopropyl borate) is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.
-
Work-up and Esterification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting boronic acid is then esterified with pinacol, often by heating in a suitable solvent with a Dean-Stark trap to remove water.
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Purification: The final product is purified by techniques such as column chromatography or recrystallization.
Applications in Organic Synthesis
The primary application of 3-fluoro-4-pyridineboronic acid pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[8]
General Suzuki-Miyaura Coupling Workflow
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, 3-fluoro-4-pyridineboronic acid pinacol ester, the aryl or heteroaryl halide (or triflate), a palladium catalyst, a ligand (if required), and a base are combined.
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Solvent Addition: An anhydrous, degassed solvent is added, and the mixture is stirred under an inert atmosphere.
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Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for a period of several hours until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
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Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or other suitable methods.
Role in Drug Discovery and Medicinal Chemistry
The 3-fluoropyridine moiety is a valuable pharmacophore in drug design. The introduction of fluorine can significantly impact a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and pKa.[8][9] Consequently, 3-fluoro-4-pyridineboronic acid pinacol ester is a sought-after building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[6] Its use allows for the systematic exploration of structure-activity relationships (SAR) by introducing the fluorinated pyridine scaffold into lead compounds.
Logical Flow in Drug Discovery
Caption: Role of the title compound in a typical drug discovery workflow.
Conclusion
3-Fluoro-4-pyridineboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery and medicinal chemistry. Its stability, coupled with the advantageous properties conferred by the fluoropyridine moiety, makes it an important tool for the construction of novel and complex molecular architectures. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its practical application in the laboratory.
References
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3-Fluoro-4-pyridineboronic acid pinacol ester | C11H15BFNO2 | CID 24208790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Manufacturers of 3-Fluoro-4-pyridineboronic acid pinacol ester, 98%, CAS 458532-88-2, F 1640, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
